(E)-but-2-ene;palladium;tritert-butylphosphane;chloride
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Overview
Description
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is a palladium-based organometallic compound with the molecular formula C16H34ClPPd. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound is characterized by its light-yellow to yellow solid form and is typically stored under inert gas at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) typically involves the reaction of palladium(II) chloride with tri-tert-butylphosphine and crotyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial Production Methods
While specific industrial production methods for Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and efficiency. The compound is then packaged and stored under controlled conditions to ensure its stability and quality .
Chemical Reactions Analysis
Types of Reactions
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Stille Coupling: This reaction involves the coupling of organotin compounds with aryl or vinyl halides.
Heck Reaction: This reaction involves the coupling of alkenes with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, organotin compounds, and alkenes. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium phosphate, and under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions are biaryl compounds, styrenes, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the synthesis of biologically active molecules and natural products.
Medicine: It is involved in the development of new pharmaceuticals and drug candidates.
Industry: It is used in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) involves the generation of an active palladium catalyst species. This active species facilitates the formation of carbon-carbon and carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps. The presence of tri-tert-butylphosphine as a ligand enhances the stability and reactivity of the palladium center, making it an effective catalyst for various cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Another palladium-based catalyst used in cross-coupling reactions.
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): A palladium catalyst with a different ligand system, used in similar reactions.
XPhos Pd G2: A palladium catalyst with a different ligand, known for its high reactivity in cross-coupling reactions.
Uniqueness
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is unique due to its specific ligand system, which provides a balance of steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions, offering advantages in terms of reaction rates, yields, and selectivity compared to other palladium catalysts .
Properties
Molecular Formula |
C16H35ClPPd- |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
(E)-but-2-ene;palladium;tritert-butylphosphane;chloride |
InChI |
InChI=1S/C12H27P.C4H8.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1-2H3;1H;/p-1/b;4-3+;; |
InChI Key |
QHSFJMHDWJRJGB-NXZCPFRHSA-M |
Isomeric SMILES |
C/C=C/C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd] |
Canonical SMILES |
CC=CC.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd] |
Origin of Product |
United States |
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